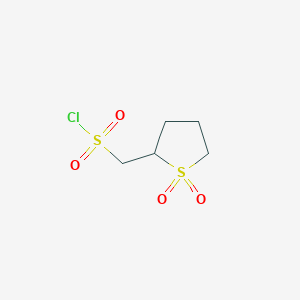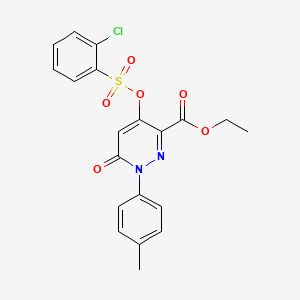
(1,1-Dioxidotetrahydrothiophen-2-YL)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(1,1-Dioxidotetrahydrothiophen-2-YL)methanesulfonyl chloride” is a chemical compound with the CAS number 1955530-78-5 . It has a molecular weight of 232.71 and a molecular formula of C5H9ClO4S2 .
Molecular Structure Analysis
The molecular structure of “(1,1-Dioxidotetrahydrothiophen-2-YL)methanesulfonyl chloride” is represented by the formula C5H9ClO4S2 . The InChI code for this compound is 1S/C5H9ClO4S2/c6-12(9,10)4-5-2-1-3-11(5,7)8/h5H,1-4H2 .Chemical Reactions Analysis
While specific chemical reactions involving “(1,1-Dioxidotetrahydrothiophen-2-YL)methanesulfonyl chloride” are not available, methanesulfonyl chloride, a related compound, is known to be highly reactive. It is an electrophile, functioning as a source of the “CH3SO2+” synthon . Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Physical And Chemical Properties Analysis
“(1,1-Dioxidotetrahydrothiophen-2-YL)methanesulfonyl chloride” has a molecular weight of 232.71 . The boiling point and storage conditions of this compound are not specified .Applications De Recherche Scientifique
RNA-Cleaving DNA Enzyme Synthesis : Methanesulfonyl chloride, a related compound, has been studied for its role in the synthesis of RNA-cleaving DNA enzymes. This involves its reaction in aqueous mixtures and alcoholic solvents, contributing to our understanding of enzyme mechanisms (Choi et al., 2000).
Electrochemical Properties in Ionic Liquids : Methanesulfonyl chloride forms a room-temperature ionic liquid with AlCl3, which has been used to study the electrochemical properties of vanadium pentoxide films. This research is significant for the development of potential cathode materials (Su, Winnick, & Kohl, 2001).
Protecting and Activating Group for Amine Synthesis : The derivative 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride has been used as a versatile sulfonating agent for amines. This demonstrates its utility in chemical synthesis, particularly in activating amines (Sakamoto et al., 2006).
Synthesis of Antineoplastic Agents : The synthesis of 2-Chloroethyl (methylsulfonyl)methanesulfonate, a compound related to methanesulfonyl chloride, has been explored for its potential in anticancer activity. This highlights the role of such compounds in pharmaceutical research (Shealy & Krauth, 1993).
Palladium-Catalyzed Reactions in Synthesis : Methanesulfonyl chloride and related compounds have been used in palladium-catalyzed cross-coupling reactions. This method is important in the synthesis of complex organic molecules, avoiding genotoxic impurities (Rosen et al., 2011).
Organic Sulfur Mechanisms in Hydrolysis : The hydrolysis of methanesulfonyl chloride has been studied to understand the mechanisms involved in organic sulfur chemistry. This research provides insights into the pH dependence and the mechanism of hydration of sulfenes (King, Lam, & Skonieczny, 1992).
Propriétés
IUPAC Name |
(1,1-dioxothiolan-2-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S2/c6-12(9,10)4-5-2-1-3-11(5,7)8/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCELEPTVAWCRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Dimethylamino)ethyl][(3-fluorophenyl)methyl]amine](/img/structure/B2464983.png)


![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2464987.png)





![(1E,2E)-1-(10,13-dimethyldodecahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)-2-(2-(trifluoromethyl)benzylidene)hydrazine](/img/structure/B2464995.png)
![2-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2464998.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-(4-fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2465002.png)

